molecular formula C19H17N3O B2940436 N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide CAS No. 2210138-67-1

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B2940436
CAS No.: 2210138-67-1
M. Wt: 303.365
InChI Key: GIJHUWKJCJWZNS-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide is a synthetic chemical compound with potential biomedical applications. It is characterized by its molecular formula C19H17N3O and a molecular weight of 303.365. This compound is known for its unique structure, which combines a naphthalene moiety with a cyclopropylpyrimidine group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide typically involves the coupling of a naphthalene derivative with a cyclopropylpyrimidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction involves the use of palladium as a catalyst and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathwaysFurther research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide: Another naphthalenecarboxamide with potential biomedical applications.

    N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzo[d][1,3]dioxole-5-carboxamide: A related compound with a benzo[d][1,3]dioxole moiety.

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide is unique due to its specific combination of a naphthalene moiety and a cyclopropylpyrimidine group.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(17-7-3-5-13-4-1-2-6-16(13)17)20-11-15-10-18(14-8-9-14)22-12-21-15/h1-7,10,12,14H,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJHUWKJCJWZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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